3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(2-METHOXY-5-NITROPHENYL)PROPANAMIDE
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Overview
Description
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-methoxy-5-nitrophenyl)propanamide is a complex organic compound that belongs to the class of phenethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-methoxy-5-nitrophenyl)propanamide typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxyphenethylamine, which can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-methoxy-5-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitro group to amine.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-methoxy-5-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-methoxy-5-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the nitrophenyl group.
N-Acetyl-3,4-dimethoxyphenethylamine: Another similar compound with an acetyl group instead of the propanamide structure.
Uniqueness
3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(2-methoxy-5-nitrophenyl)propanamide is unique due to the combination of methoxy, nitrophenyl, and propanamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H27N3O6 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2-methoxy-5-nitrophenyl)propanamide |
InChI |
InChI=1S/C21H27N3O6/c1-23(11-9-15-5-7-19(29-3)20(13-15)30-4)12-10-21(25)22-17-14-16(24(26)27)6-8-18(17)28-2/h5-8,13-14H,9-12H2,1-4H3,(H,22,25) |
InChI Key |
WJCUWSOHNWUVDO-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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